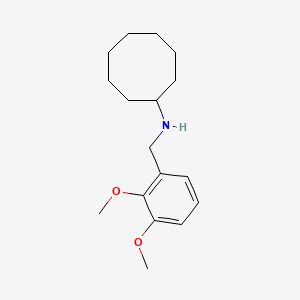
N-(2,3-dimethoxybenzyl)cyclooctanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethoxybenzyl)cyclooctanamine, also known as DOB, is a psychedelic drug that belongs to the amphetamine family. It was first synthesized by Alexander Shulgin in 1967 and has been used in scientific research to study its mechanism of action and its potential therapeutic applications. Synthesis Method: The synthesis of DOB involves the reaction of 2,3-dimethoxybenzyl bromide with cyclooctanone in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified and crystallized to obtain pure DOB. Scientific Research Application: DOB has been used in scientific research to study its effects on the central nervous system and its potential therapeutic applications. Studies have shown that DOB acts as a serotonin receptor agonist, specifically binding to the 5-HT2A and 5-HT2C receptors. This mechanism of action is similar to that of other psychedelic drugs such as LSD and psilocybin. Mechanism of Action: The exact mechanism of action of DOB is not fully understood, but it is believed to produce its psychedelic effects by altering the activity of the prefrontal cortex, which is responsible for higher cognitive functions such as perception, thought, and consciousness. DOB also affects the activity of other brain regions such as the amygdala, which is involved in emotional processing. Biochemical and Physiological Effects: DOB produces a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also affects the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in mood regulation and behavior. Advantages and Limitations for Lab Experiments: DOB has several advantages for lab experiments, including its high potency, long duration of action, and ability to produce consistent effects across different subjects. However, its use is limited by ethical and safety concerns, as well as legal restrictions on the use of psychedelic drugs in research. Future Directions: There are several potential future directions for research on DOB and other psychedelic drugs. These include investigating their potential therapeutic applications for conditions such as depression, anxiety, and addiction, as well as studying their effects on brain function and connectivity using neuroimaging techniques. Additionally, there is a need for further research on the safety and efficacy of these drugs, as well as their potential risks and benefits for different populations.
Propriétés
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]cyclooctanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-19-16-12-8-9-14(17(16)20-2)13-18-15-10-6-4-3-5-7-11-15/h8-9,12,15,18H,3-7,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENNLTXIAAUKTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198155 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,3-dimethoxybenzyl)cyclooctanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739635.png)

![2-(2-naphthyloxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5739652.png)
![4-{5-[(2-pyridinylmethyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5739657.png)
![2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5739662.png)

![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5739676.png)
![3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide](/img/structure/B5739684.png)

![4-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5739696.png)
![4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3,5-diol](/img/structure/B5739699.png)

![N-6-quinoxalinyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5739705.png)
